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Compound of Interest

Compound Name: Drisapersen

Cat. No.: B13920748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Drisapersen (formerly PRO051/GSK2402968), an antisense oligonucleotide, was a pioneering

therapeutic candidate for Duchenne muscular dystrophy (DMD) designed to induce skipping of

exon 51 in the dystrophin pre-mRNA. While its clinical development was ultimately halted, a

wealth of preclinical data underpins its mechanism of action and safety profile. This technical

guide provides an in-depth overview of the preclinical pharmacology and toxicology of

Drisapersen, presenting quantitative data, detailed experimental methodologies, and visual

representations of key biological and experimental processes.

Core Pharmacology: Mechanism of Action and
Efficacy
Drisapersen is a 20-base pair antisense oligonucleotide with a 2'-O-methyl-substituted ribose

backbone and phosphorothioate internucleotide linkages (2'-OMePS AON).[1][2] Its primary

pharmacological effect is to bind to a specific sequence within exon 51 of the dystrophin pre-

mRNA, thereby modulating the splicing process to exclude this exon from the mature mRNA

transcript.[2][3] For DMD patients with specific mutations, this targeted exon skipping can

restore the reading frame, leading to the production of a truncated but partially functional

dystrophin protein.[4]
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The efficacy of Drisapersen in promoting exon 51 skipping and restoring dystrophin production

was evaluated in various preclinical models, most notably the mdx mouse model, which

harbors a nonsense mutation in the murine dystrophin gene, and humanized DMD mouse

models.

Table 1: Summary of Preclinical Efficacy of Drisapersen in the mdx Mouse Model
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Parameter Animal Model
Dose and
Administration

Key Findings Reference(s)

Exon Skipping mdx mice

200 mg/kg/week

(subcutaneous)

for 8 weeks

Dose-dependent

induction of exon

23 skipping

(murine

equivalent of

human exon 51

targeted

therapy).

[2]

Dystrophin

Restoration
mdx mice

Single

intramuscular

injection (0.8 mg)

Restoration of

dystrophin

expression to

10% of normal

levels in three

out of four

treated mice

after 4 weeks.

[2]

Functional

Improvement
mdx mice

200 mg/kg/week

for 8 weeks

Greater

therapeutic effect

on dystrophin

production,

reduction in

serum creatine

kinase, and

improved rotarod

test function in

animals with a

more severe

phenotype.

[2]

In Vitro Exon Skipping Efficiency
Studies in cultured human muscle cells demonstrated the ability of Drisapersen to induce exon

51 skipping.
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Table 2: In Vitro Efficacy of Drisapersen in Human Muscle Cells

Cell Model
Drisapersen
Concentration

Key Findings Reference(s)

Differentiated human

skeletal muscle cells
100 nM

Induced exon 51

skipping in 50% of

transcripts. Corrected

mRNA was detectable

for up to 10 days.

[2]

Signaling Pathway and Experimental Workflows
Mechanism of Drisapersen-Induced Exon Skipping
Drisapersen functions by sterically hindering the binding of splicing factors to the target exon

on the pre-mRNA, leading to its exclusion from the final mRNA.
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Drisapersen-mediated exon 51 skipping.

General Workflow for Preclinical Evaluation of Antisense
Oligonucleotides
The preclinical development of antisense oligonucleotides like Drisapersen follows a

structured workflow to assess both efficacy and safety.
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Preclinical evaluation workflow for ASOs.
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Preclinical Toxicology
The toxicological profile of Drisapersen was characterized through a series of in vitro and in

vivo studies, consistent with the regulatory expectations for antisense oligonucleotides.

Key Toxicological Findings
Preclinical and clinical studies identified several key areas of toxicological concern for

Drisapersen.

Table 3: Summary of Key Preclinical and Clinically-Informed Toxicological Findings for

Drisapersen

Finding Species/Model Details Reference(s)

Renal Toxicity

Non-human primates

(inferred from clinical

data)

Subclinical proteinuria

and increased urinary

α1-microglobulin were

observed. This is a

known class effect for

some

phosphorothioate

oligonucleotides.

[5][6]

Injection Site

Reactions

Non-ambulant DMD

subjects (clinical data)

A high percentage of

injection site reactions

were reported, with

increasing proportions

at higher doses.

[7]

Inflammatory

Response

Non-ambulant DMD

subjects (clinical data)

Pyrexia and transient

elevations in

inflammatory

parameters were

observed at a 9 mg/kg

single dose.

[8]
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Note: Specific quantitative data from non-human primate toxicology studies are not publicly

available in detail. The findings are largely inferred from clinical trial safety data, which are

guided by preclinical observations.

Experimental Protocols
In Vivo Efficacy Study in mdx Mice
Objective: To assess the ability of Drisapersen to induce exon skipping, restore dystrophin

expression, and improve muscle function in a DMD mouse model.

Protocol:

Animal Model: Male mdx mice (C57BL/10ScSn-Dmdmdx/J) and wild-type C57BL/10SnJ

controls.

Acclimatization: Animals are acclimatized for at least one week prior to the start of the study.

Dosing:

Route: Subcutaneous (SC) or intramuscular (IM) injection.

Dose: Varies by study, for example, 200 mg/kg/week SC for chronic studies.

Vehicle: Saline.

Outcome Measures:

Exon Skipping Analysis: Total RNA is isolated from muscle tissue (e.g., tibialis anterior,

quadriceps) and subjected to reverse transcription-polymerase chain reaction (RT-PCR) to

detect the exon-skipped transcript.

Dystrophin Protein Analysis: Muscle tissue is sectioned and stained with anti-dystrophin

antibodies for immunofluorescence analysis. Western blotting is used to quantify the

amount of restored dystrophin.

Functional Assessment: Muscle function is assessed using methods such as the rotarod

test for motor coordination and balance, and grip strength tests.
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Biomarker Analysis: Serum creatine kinase (CK) levels are measured as an indicator of

muscle damage.

Data Analysis: Statistical analysis is performed to compare treatment groups to

placebo/control groups.

In Vitro Exon Skipping Assay
Objective: To determine the efficiency of Drisapersen in inducing exon 51 skipping in cultured

human muscle cells.

Protocol:

Cell Culture: Primary human myoblasts from DMD patients with mutations amenable to exon

51 skipping are cultured and differentiated into myotubes.

Transfection: Drisapersen is introduced into the myotubes using a suitable transfection

reagent or through gymnosis (uptake without a transfection agent). A range of concentrations

(e.g., 10-500 nM) is typically tested.

Incubation: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for

oligonucleotide uptake and action.

RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and RT-PCR is performed

using primers that flank exon 51 of the dystrophin gene.

Analysis of Splicing Products: The PCR products are analyzed by gel electrophoresis or a

more quantitative method like digital droplet PCR (ddPCR) to determine the relative

abundance of the full-length and exon-skipped transcripts. The percentage of exon skipping

is calculated.

Repeat-Dose Toxicology Study in Non-Human Primates
(General Protocol)
Objective: To evaluate the safety and tolerability of Drisapersen following repeated

administration in a non-human primate species (e.g., cynomolgus monkeys).

Protocol:
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Animal Model: Sexually mature cynomolgus monkeys.

Dose Groups: Typically includes a vehicle control group and multiple dose levels of

Drisapersen.

Administration: Subcutaneous injection, often once weekly, for a duration of several weeks to

months (e.g., 13 or 39 weeks).

Monitoring:

Clinical Observations: Daily checks for general health, behavior, and any signs of toxicity.

Body Weight and Food Consumption: Measured regularly.

Ophthalmology and Electrocardiography (ECG): Performed at baseline and at the end of

the study.

Clinical Pathology: Blood and urine samples are collected at multiple time points for

hematology, clinical chemistry, coagulation, and urinalysis.

Toxicokinetics: Plasma concentrations of Drisapersen are measured to assess exposure.

Pathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a

comprehensive set of tissues is collected for histopathological examination.
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Workflow for a repeat-dose toxicology study.
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Conclusion
The preclinical evaluation of Drisapersen provided a solid foundation for its mechanism of

action, demonstrating dose-dependent exon 51 skipping and dystrophin restoration in relevant

animal and cell-based models. The toxicological assessment, while ultimately contributing to

the cessation of its clinical development, followed established protocols for antisense

oligonucleotides, identifying key areas of concern such as renal effects and injection site

reactions. The data and methodologies from the preclinical development of Drisapersen have

been invaluable in informing the ongoing development of next-generation antisense

oligonucleotides for Duchenne muscular dystrophy and other genetic disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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